4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide
Description
4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-14-6-9-16(10-7-14)21(24)22-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)23-20/h6-12,23H,2-5,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCYWRCXVGXPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. After completion, the product is purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and bases such as sodium hydride or potassium carbonate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbazole-1-ones or benzazonine-diones .
Scientific Research Applications
4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide has a wide range of scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, carbazole derivatives are known to interact with DNA and proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazol-1-one: A closely related compound that shares the carbazole core structure and exhibits similar biological activities.
4-methyl-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)benzenesulfonohydrazide:
Uniqueness
4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is unique due to the specific substitution pattern on the carbazole core and the presence of the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
